molecular formula C6H4BrClFN B7981439 3-Bromo-2-chloro-5-fluoro-4-methylpyridine

3-Bromo-2-chloro-5-fluoro-4-methylpyridine

Cat. No.: B7981439
M. Wt: 224.46 g/mol
InChI Key: MTEDYUCKSCLSNI-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-fluoro-4-methylpyridine is an organic compound belonging to the class of halogenated pyridines It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring, along with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of 4-methylpyridine. The process includes:

    Bromination: Introduction of a bromine atom at the 3-position of the pyridine ring.

    Chlorination: Addition of a chlorine atom at the 2-position.

    Fluorination: Incorporation of a fluorine atom at the 5-position.

These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-fluoro-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-2-chloro-5-fluoro-4-methylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-fluoro-4-methylpyridine involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can influence its reactivity and binding affinity, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-chloro-5-fluoro-4-methylpyridine is unique due to the specific arrangement of halogen atoms and the methyl group on the pyridine ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, which can be leveraged in various synthetic and industrial applications .

Properties

IUPAC Name

3-bromo-2-chloro-5-fluoro-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c1-3-4(9)2-10-6(8)5(3)7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEDYUCKSCLSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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